N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The compound contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . The structure of the compound was established by means of an elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry .
Physical and Chemical Properties Analysis
The compound has relatively good liposolubility, most likely attributed to the presence of the sulfur atom . Other specific physical and chemical properties are not available in the retrieved data.
Scientific Research Applications
Stem Cell Research
N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin), a compound related to the chemical , is known to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This is significant in the field of stem cell research, offering a potential avenue for more efficient stem cell generation, especially in the context of reprogramming mammalian cells (Ries et al., 2013).
Antifungal Applications
Derivatives of pyrimidin-amine, which are structurally similar to the chemical of interest, have been synthesized and tested for their antifungal properties. These compounds, including 4-(benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine, have shown effectiveness against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Insecticidal Properties
Compounds incorporating a thiadiazole moiety, similar to the chemical , have been assessed for their insecticidal properties. These studies focus on their effectiveness against pests such as the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial Activity
Research has explored the synthesis of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, related to the chemical of interest, for antimicrobial applications. These compounds have been shown to possess high antimicrobial activity, highlighting their potential use in this field (Yurttaş et al., 2016).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from benzodifuranyl and thiazolopyrimidines, structurally similar to the chemical , have been synthesized for potential use as anti-inflammatory and analgesic agents. Their effectiveness in inhibiting COX-2, along with significant analgesic and anti-inflammatory activities, has been demonstrated (Abu‐Hashem et al., 2020).
Anticancer Potential
Pyrimidine derivatives clubbed with thiazolidinone, structurally related to the chemical , have been synthesized and evaluated for their anticancer properties. These compounds have shown promising results against microbial strains and specific cancer cell lines, such as HeLa Cervical cancer cell Line (Verma & Verma, 2022).
Antibacterial Agents
New analogs of benzamide-based compounds, including those with a thiazole structure, have been synthesized and shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This research highlights the potential of such compounds in developing new antibacterial agents (Palkar et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The compound, also known as N-(4-{[(2,1,3-benzothiadiazol-4-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrimidine-2-carboxamide, primarily targets lysosomes and mitochondria . These organelles play crucial roles in cellular processes. Lysosomes are involved in waste disposal, while mitochondria are the powerhouses of the cell, responsible for energy production .
Mode of Action
The compound exhibits a unique dual organelle targeting property, with a bright near-infrared aggregation-induced emission (AIE) at 736 nm, a high singlet oxygen quantum yield (0.442), and good biocompatibility and photostability . It can also serve as a two-photon imaging agent for detailed observation of live cells and tissue vascular networks .
Biochemical Pathways
Upon light irradiation, a significant decrease in mitochondrial membrane potential (MMP), abnormal mitochondrial morphology, destruction of phagosomes and lysosomes, and further induction of cell apoptosis are observed . This enhances the anti-tumor activity of cancer treatment .
Pharmacokinetics
Its high biocompatibility and photostability suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound effectively inhibits tumor growth under light irradiation . The destruction of phagosomes and lysosomes, along with the decrease in MMP, leads to cell apoptosis, thereby enhancing the anti-tumor activity of cancer treatment .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, light irradiation is necessary for the compound to exhibit its anti-tumor activity . .
Properties
IUPAC Name |
N-[4-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N7O2S2/c24-12(20-10-3-1-4-11-13(10)23-27-22-11)7-9-8-26-16(19-9)21-15(25)14-17-5-2-6-18-14/h1-6,8H,7H2,(H,20,24)(H,19,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMMFRJTDNUTIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N7O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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